3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride
Overview
Description
3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride is an organic compound with the molecular formula C₆H₃F₃NS·HCl. It is a derivative of pyridine, where a trifluoromethylsulfanyl group is attached to the third position of the pyridine ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride typically involves the introduction of a trifluoromethylsulfanyl group to a pyridine ring. One common method is the reaction of 3-chloropyridine with trifluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of 3-[(Trifluoromethyl)sulfanyl]pyridine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. The final product is typically purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a thiol group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles, depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique chemical properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drug candidates.
Mechanism of Action
The mechanism of action of 3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethylsulfanyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyridine: Similar structure but lacks the sulfanyl group.
6-(Trifluoromethyl)pyridine-3-sulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfanyl group.
Trifluoromethylpyridines: A broader class of compounds with various substituents on the pyridine ring.
Uniqueness
3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride is unique due to the presence of both the trifluoromethyl and sulfanyl groups, which impart distinct chemical properties. These properties include increased lipophilicity, enhanced metabolic stability, and the ability to form strong interactions with biological targets. These characteristics make it a valuable compound in the development of new pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
3-(trifluoromethylsulfanyl)pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NS.ClH/c7-6(8,9)11-5-2-1-3-10-4-5;/h1-4H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFRAAJYRKBGKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)SC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803608-70-9 | |
Record name | 3-[(trifluoromethyl)sulfanyl]pyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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